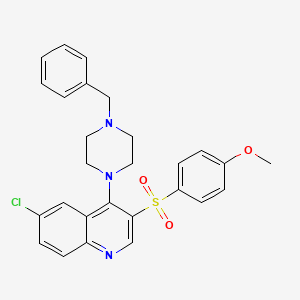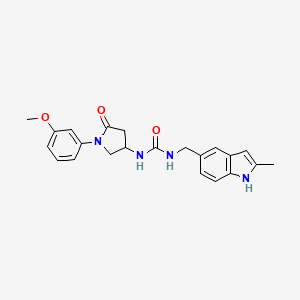
1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea" is a urea derivative, which is a class of compounds that have garnered significant interest in medicinal chemistry due to their biological activities. Urea derivatives are known for their roles as anticancer agents, enzyme inhibitors, and receptor antagonists .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of isocyanates with primary or secondary amines. In the context of the provided papers, various urea derivatives have been synthesized for different purposes, such as anticancer activity, enzyme inhibition, and receptor antagonism . For instance, paper describes the synthesis of several urea derivatives by reacting tolyl isocyanate with primary and secondary amines. Although the specific synthesis of "1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea" is not detailed in the provided papers, the general synthetic approach would likely be similar.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The papers provided discuss the importance of the substitution pattern on the phenyl rings and the nature of the substituents for the activity of the compounds . For example, paper highlights the optimization of a lead compound by modifying various parts of the molecule, including the urea portion, to improve in vitro potency. The structure-activity relationship (SAR) studies help in understanding how different substituents affect the binding and activity of the compounds.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. Paper discusses the use of the protecting group di-(4-methoxyphenyl)methyl for urethanes and uridines, indicating that urea derivatives can be protected and deprotected to facilitate synthesis. The reactivity of the urea moiety can be exploited in different synthetic routes to obtain the desired derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds. Paper provides an example of quantum chemical calculations to predict molecular properties of urea derivatives, which can be used to infer their physical and chemical properties. The study of these properties is vital for the development of urea derivatives as therapeutic agents.
Scientific Research Applications
Urea Biosensors and Health Monitoring
Urea biosensors have made significant strides in medical diagnostics, particularly for monitoring urea levels in biological fluids. These biosensors utilize enzyme urease for the detection and quantification of urea concentration, which is crucial for diagnosing various health conditions such as renal failure, urinary tract obstruction, and liver diseases. Recent advances in nanomaterials and polymer composites have enhanced the sensitivity and durability of urea biosensors, providing comprehensive information for clinical diagnostics and research purposes (Botewad et al., 2021).
Urease Inhibitors in Medicine
Urease inhibitors have emerged as potential therapeutic agents for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid, its severe side effects have driven the search for safer and more effective urease inhibitors. The exploration of new chemical classes, including hydroxamic acids, phosphoramidates, and quinones, highlights the ongoing efforts to leverage urease inhibition in drug development for addressing infections linked to urease activity (Kosikowska & Berlicki, 2011).
Environmental Implications of Urea
In agricultural practices , urea serves as a significant nitrogen source for crops. However, the environmental impact of urea usage, including nitrogen loss and greenhouse gas emissions, is a concern. Studies have focused on urease and nitrification inhibitors as strategies to reduce nitrogen loss from urea-based fertilizers, thereby improving nitrogen use efficiency and minimizing environmental pollution. The application of these inhibitors is crucial for sustainable agriculture and environmental protection (Ray et al., 2020).
Industrial Applications of Urea
Urea's role as a hydrogen carrier offers a promising avenue for sustainable and safe energy supply. Its attributes, including non-toxicity, stability, and ease of transport and storage, make urea a viable candidate for hydrogen storage and fuel cell applications. The exploration of urea's potential in energy technologies signifies a shift towards more sustainable energy solutions, leveraging existing urea production infrastructure for environmental and economic benefits (Rollinson et al., 2011).
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14-8-16-9-15(6-7-20(16)24-14)12-23-22(28)25-17-10-21(27)26(13-17)18-4-3-5-19(11-18)29-2/h3-9,11,17,24H,10,12-13H2,1-2H3,(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHRFNCFBRYSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

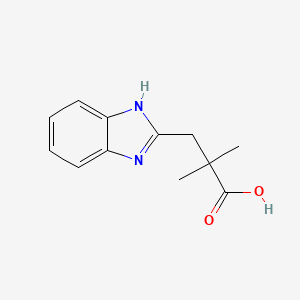


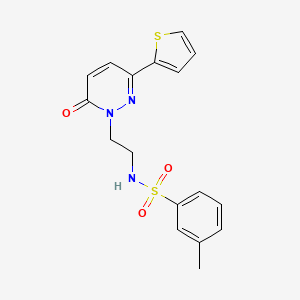
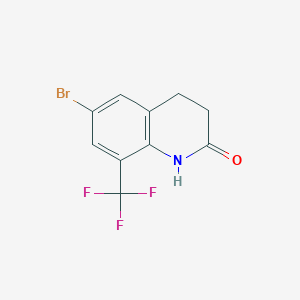
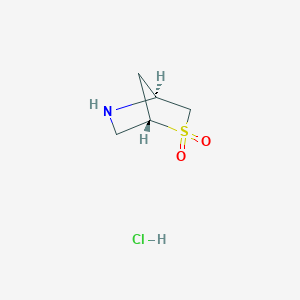

![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)
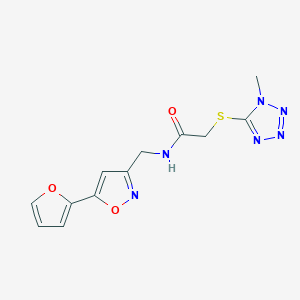

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)
![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)
